molecular formula C8H13NO B010907 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide CAS No. 111002-02-9

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide

Cat. No. B010907
M. Wt: 139.19 g/mol
InChI Key: RTPFVWHRWXHOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide, also known as VDC, is a cyclic amide with a vinyl group attached to the cyclopropane ring. It has been synthesized and studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.

Biochemical And Physiological Effects

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide in lab experiments is its ease of synthesis. However, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is relatively unstable and can decompose over time, limiting its shelf life.

Future Directions

There are several potential future directions for the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide. One direction is the synthesis of new derivatives of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide with improved stability and activity. Another direction is the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a potential treatment for bacterial and fungal infections. Additionally, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide could be studied as a potential anticancer agent.

Synthesis Methods

The synthesis of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide involves the reaction of N,N-dimethylcyclopropanecarboxamide with vinyl magnesium bromide. The reaction yields 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a colorless liquid with a boiling point of 80-82°C.

Scientific Research Applications

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of new drugs, as a precursor for the synthesis of new materials, and as a ligand for metal catalysts.

properties

CAS RN

111002-02-9

Product Name

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-ethenyl-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3

InChI Key

RTPFVWHRWXHOIA-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1CC1C=C

Canonical SMILES

CN(C)C(=O)C1CC1C=C

synonyms

Cyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI)

Origin of Product

United States

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